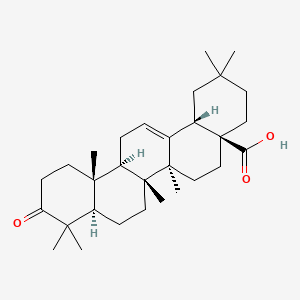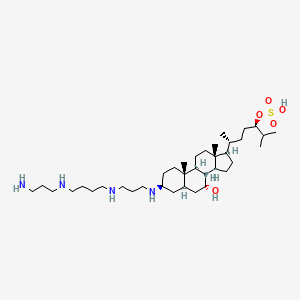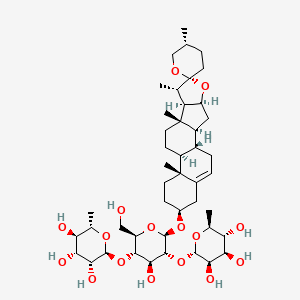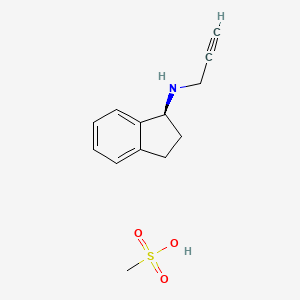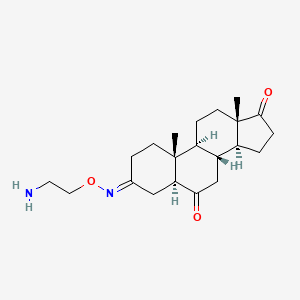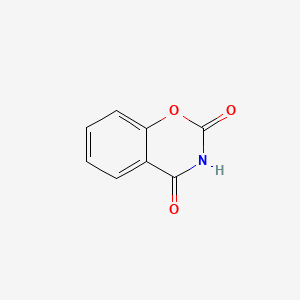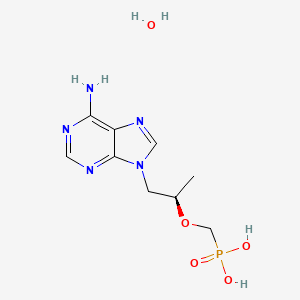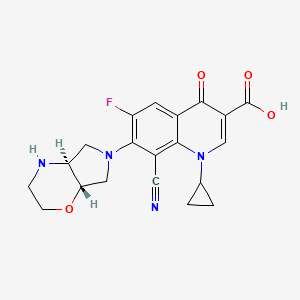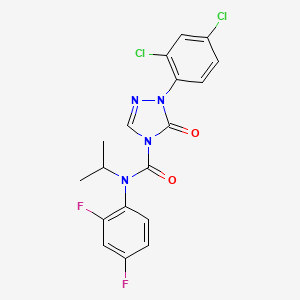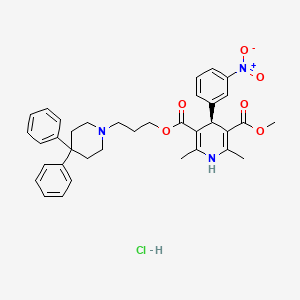
硝苯地平盐酸盐
概述
描述
(S)-(+)-尼古地平盐酸盐是一种具有α1肾上腺素受体拮抗作用的钙通道阻滞剂。它主要用于治疗高血压和心绞痛。 该化合物以其在阻断钙通道方面的高特异性和效力而闻名,这使其成为临床和研究环境中的一种有价值的工具 .
科学研究应用
(S)-(+)-尼古地平盐酸盐在科学研究中具有广泛的应用:
化学: 用作研究钙通道阻滞剂及其相互作用的模型化合物。
生物学: 用于研究涉及钙信号通路及其在细胞功能中的作用。
医学: 研究其在治疗心血管疾病和其他与钙通道功能障碍相关的疾病方面的潜在治疗效果。
作用机制
(S)-(+)-尼古地平盐酸盐通过阻断L型钙通道发挥作用,L型钙通道负责钙离子流入细胞。这种阻断作用降低了细胞内钙水平,导致血管平滑肌松弛和血压下降。 该化合物还拮抗α1肾上腺素受体,进一步有助于其降压作用 .
生化分析
Biochemical Properties
Niguldipine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. More specifically, it has been shown to irreversibly inhibit T-type calcium channel currents in certain types of central and peripheral neurons and in smooth muscle cells .
Cellular Effects
Niguldipine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the smooth muscles of the male reproductive tract, playing a role in the physiological events involved in the seminal emission phase of ejaculation .
Molecular Mechanism
The mechanism of action of Niguldipine hydrochloride is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist for the α1-adrenoceptor and as a blocker for the dihydropyridine calcium channel .
准备方法
合成路线和反应条件
(S)-(+)-尼古地平盐酸盐的合成通常涉及在醋酸铵存在下,3-硝基苯甲醛与甲基乙酰乙酸酯反应生成二氢吡啶中间体。然后将该中间体与4,4-二苯基哌啶反应生成尼古地平。 最后一步是将尼古地平转化为其盐酸盐形式 .
工业生产方法
(S)-(+)-尼古地平盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格控制反应条件以确保高产率和纯度。 在工业环境中,通常使用自动化反应器和纯化系统来保持一致性和效率 .
化学反应分析
反应类型
(S)-(+)-尼古地平盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的硝基和羧基衍生物。
还原: 还原反应可以将硝基转化为胺基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和氢气之类的还原剂,并在钯催化剂的存在下。
取代: 取代反应通常需要使用强碱或酸作为催化剂.
形成的主要产物
氧化: 硝基和羧基衍生物。
还原: 胺衍生物。
取代: 各种取代的二氢吡啶衍生物.
相似化合物的比较
类似化合物
尼卡地平: 另一种具有类似降压作用的钙通道阻滞剂。
硝苯地平: 一种广泛用于治疗高血压和心绞痛的钙通道阻滞剂。
氨氯地平: 以其长效作用和治疗心血管疾病的高效力而闻名.
独特性
(S)-(+)-尼古地平盐酸盐的独特之处在于它同时具有钙通道阻滞剂和α1肾上腺素受体拮抗剂的双重作用。 这种双重机制提供了一种更全面的方法来管理高血压和相关疾病,与其他钙通道阻滞剂相比 .
属性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-69-0 | |
| Record name | Niguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
